N-乙氧羰基达比加群乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Dabigatran Etexilate, a closely related compound, has been achieved through various methods, demonstrating the complexity and innovation in chemical synthesis. One method involves the condensation, catalytic hydrogenation, acylation, cyclization, Pinner reaction, and subsequent reaction with n-hexyl chloroformate, yielding about a 40% overall yield (Chen Guohua, 2013). Another approach utilized a novel synthon, n-hexyl-4-nitrophenyl carbonate, to eliminate potential impurities and achieve an overall yield of 66% over three steps (P. Solanki et al., 2018).

Molecular Structure Analysis

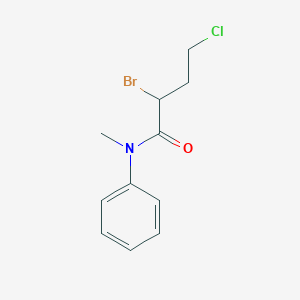

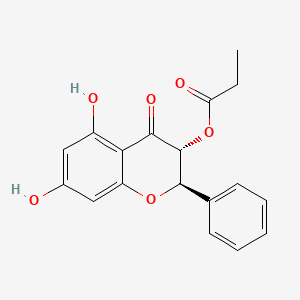

The molecular structure of N-Ethoxycarbonyl Dabigatran Ethyl Ester and its derivatives has been extensively analyzed through various spectroscopic methods. For instance, characterization by IR, 1H NMR, and MS techniques has provided detailed insights into the molecular structure, facilitating the identification of the compound and its synthesis intermediates (G. Han, 2014).

Chemical Reactions and Properties

The chemical properties of Dabigatran derivatives include their reactivity in various chemical reactions, such as the Pinner reaction, which is pivotal in synthesizing Dabigatran Etexilate. This reaction, along with condensation and acylation steps, is critical for constructing the Dabigatran molecule and its esters, showcasing the compound's versatility and reactivity in organic synthesis (Duan Yumin, 2010).

Physical Properties Analysis

The physical properties of N-Ethoxycarbonyl Dabigatran Ethyl Ester derivatives, such as solubility, melting point, and stability, are essential for their handling and application in further chemical processes. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting the compound's overall behavior and utility in a laboratory setting.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific derivatives, are central to understanding N-Ethoxycarbonyl Dabigatran Ethyl Ester. Research into the derivatization of amino acids using ethyl chloroformate-ethanol-pyridine to form volatile products for GC or GC-MS analysis exemplifies the analytical approaches to characterizing such compounds (Z. H. Huang et al., 1993).

科学研究应用

合成和药代动力学

- 一步合成:已报道了一种用于制备达比加群酯的关键中间体(与 N-乙氧羰基达比加群乙酯相关)的新型一步合成方法。该方法解决了对凝血酶的选择性、可逆和直接抑制,并且在预防静脉血栓栓塞和心源性栓塞的临床开发中具有重要意义 (郭, 黄, 元, & 朱, 2014).

- 合成技术:一项研究强调了达比加群酯合成技术的重要性,表明合成涉及使用 3-[[[2-[[(4-氰基苯基)氨基]甲基]-1-甲基-1H-苯并咪唑-5-基]羰基]吡啶-2-氨基]丙酸乙酯作为起始原料 (韩, 2014).

代谢研究

- 羧酸酯酶依赖性水解:达比加群酯经人羧酸酯酶水解,提示口服后有特定的代谢途径。这种水解导致活性凝血酶抑制剂达比加群的形成,突出了羧酸酯酶介导的代谢在药物活化中的重要性 (莱祖尔, 帕克, 赫林, & 胡, 2014).

治疗应用和效果

- 抗凝治疗:N-乙氧羰基达比加群乙酯属于导致达比加群酯的化合物大家族的一部分,达比加群酯是一种直接凝血酶抑制剂,广泛用于抗凝治疗。该化合物对于预防房颤患者中风至关重要。此外,发现达比加群的特异性解毒剂(如 aDabi-Fab)强调了在治疗和不良反应之间取得平衡的重要性,强调了抗凝治疗的安全性 (希勒 等,2013).

杂质合成和控制

- 杂质合成和控制:已研究达比加群酯中潜在杂质(如达比加群二聚体和达比加群正丙酯)的控制和合成。了解和控制这些杂质对于在大规模生产过程中保持药物物质的质量至关重要,确保药物的安全性和有效性 (雷迪 等,2017).

安全和危害

属性

CAS 编号 |

1416446-40-6 |

|---|---|

产品名称 |

N-Ethoxycarbonyl Dabigatran Ethyl Ester |

分子式 |

C₃₀H₃₃N₇O₅ |

分子量 |

571.63 |

同义词 |

N-[[2-[[[4-[[(Ethoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)